molecular formula C17H21FN2O2 B2921855 N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]but-2-ynamide CAS No. 2411291-63-7

N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]but-2-ynamide

Cat. No. B2921855
CAS RN: 2411291-63-7
M. Wt: 304.365
InChI Key: HOKYDCFZSLSBSR-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]but-2-ynamide (also known as JNJ-1939263) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has a unique chemical structure and exhibits potent inhibitory activity against several protein targets.

Scientific Research Applications

JNJ-1939263 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. This compound exhibits potent inhibitory activity against several protein targets, including voltage-gated sodium channels, TRPV1 channels, and Nav1.7 channels. These channels are involved in the regulation of pain sensation, and their inhibition by JNJ-1939263 has been shown to reduce pain in animal models.

Mechanism of Action

JNJ-1939263 exerts its pharmacological effects by inhibiting the activity of voltage-gated sodium channels and TRPV1 channels. These channels are responsible for the generation and propagation of action potentials in neurons, and their inhibition by JNJ-1939263 results in a reduction in pain sensation. Additionally, JNJ-1939263 has been shown to inhibit the activity of Nav1.7 channels, which are expressed in sensory neurons and play a critical role in the transmission of pain signals.
Biochemical and Physiological Effects:
JNJ-1939263 has been shown to exhibit potent analgesic effects in animal models of pain. This compound reduces pain sensation by inhibiting the activity of voltage-gated sodium channels, TRPV1 channels, and Nav1.7 channels. Additionally, JNJ-1939263 has been shown to reduce inflammation in animal models of arthritis, suggesting that this compound may have potential therapeutic applications in inflammatory diseases.

Advantages and Limitations for Lab Experiments

JNJ-1939263 has several advantages for lab experiments, including its potent inhibitory activity against several protein targets, its unique chemical structure, and its ability to reduce pain sensation in animal models. However, this compound also has several limitations, including its relatively low solubility in water, its potential toxicity, and its limited bioavailability.

Future Directions

There are several future directions for the research on JNJ-1939263. One potential area of investigation is the development of more potent and selective inhibitors of voltage-gated sodium channels and TRPV1 channels. Additionally, further studies are needed to investigate the potential therapeutic applications of JNJ-1939263 in various diseases, including cancer, inflammation, and pain. Finally, there is a need for further research to investigate the potential side effects and toxicity of JNJ-1939263 in animal models and humans.

Synthesis Methods

The synthesis of JNJ-1939263 involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 4-fluorophenylacetic acid, which is converted into the corresponding acid chloride. The acid chloride is then reacted with morpholine and propargylamine to form the desired product. The final compound is purified using column chromatography to obtain a pure white solid.

properties

IUPAC Name

N-[1-(4-fluorophenyl)-3-morpholin-4-ylpropyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c1-2-3-17(21)19-16(14-4-6-15(18)7-5-14)8-9-20-10-12-22-13-11-20/h4-7,16H,8-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKYDCFZSLSBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(CCN1CCOCC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]but-2-ynamide

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